molecular formula C25H33N3O4 B12291169 tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate

Cat. No.: B12291169
M. Wt: 439.5 g/mol
InChI Key: YLBRLSGEMMRUIF-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate typically involves multiple steps. One common approach starts with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butyl N-methylcarbamate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenylpiperazine moiety can bind to neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate is unique due to the combination of its hydroxyphenyl and phenylpiperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3

InChI Key

YLBRLSGEMMRUIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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